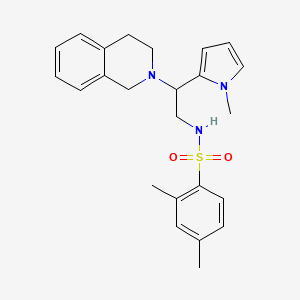
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a unique compound with interesting chemical properties and significant scientific research applications. This compound combines a dihydroisoquinoline structure with a pyrrole ring and a dimethylbenzenesulfonamide moiety, creating a versatile molecule used in various fields.
准备方法
Synthetic routes and reaction conditions: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide can be synthesized through multiple synthetic pathways. One common method involves the reaction of 3,4-dihydroisoquinoline with 1-methyl-1H-pyrrole in the presence of a base, followed by the addition of 2,4-dimethylbenzenesulfonyl chloride. This reaction typically occurs under mild conditions, such as room temperature, to yield the desired compound in high purity.
Industrial production methods: : On an industrial scale, the compound is prepared using continuous flow chemistry, which allows for precise control over reaction conditions and enhanced safety. This method improves the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: : Oxidation can be achieved using reagents such as potassium permanganate or hydrogen peroxide. Reduction reactions often involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions generally occur under basic conditions, using reagents like sodium hydroxide or potassium tert-butoxide.
Major products: : The oxidation of the compound can lead to the formation of quinoline derivatives, while reduction can yield fully saturated isoquinoline rings. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic ring.
科学研究应用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide has numerous applications in scientific research:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, due to its unique combination of functional groups.
Biology: : In biological research, the compound is employed as a probe to study enzyme activity and protein-ligand interactions.
Medicine: : Preliminary studies suggest that the compound may have potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: : The compound's chemical properties make it suitable for use in the development of novel materials, such as polymers and coatings.
作用机制
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The dihydroisoquinoline and pyrrole rings provide structural stability and facilitate binding to target proteins. These interactions can modulate various biological pathways, leading to the compound's observed effects.
相似化合物的比较
Comparison: : Compared to other compounds with similar structures, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-ethyl)-2,4-dimethylbenzenesulfonamide, the presence of the 1-methyl-1H-pyrrole ring in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-dimethylbenzenesulfonamide adds an extra dimension of reactivity and potential applications. This unique feature sets it apart and enhances its versatility in scientific research.
List of similar compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-ethyl)-2,4-dimethylbenzenesulfonamide.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methylbenzenesulfonamide.
This compound is a multifaceted compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry, highlighting its importance in advancing scientific research and development.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-18-10-11-24(19(2)15-18)30(28,29)25-16-23(22-9-6-13-26(22)3)27-14-12-20-7-4-5-8-21(20)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCIXVZUDZOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














